(R)-(+)-1,2-Epoxy-9-decene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-oct-7-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426931 | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137310-67-9 | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Genesis of Chiral Epoxyalkene Research
The ability to synthesize enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. The development of methods to achieve this transformation has a rich history, moving from stoichiometric reagents to highly efficient catalytic processes. A pivotal moment in this evolution was the advent of catalytic asymmetric epoxidation, which provided chemists with the tools to access chiral epoxides from simple prochiral alkenes.
Key among these developments was the Sharpless-Katsuki epoxidation, a Nobel Prize-winning reaction that utilizes a titanium-tartrate complex to achieve highly predictable and enantioselective epoxidation of allylic alcohols. nobelprize.orgacs.orgresearchgate.net This method was revolutionary for its reliability and high enantiomeric excess (ee), often exceeding 90%. jrchen-group.com Subsequently, the Jacobsen-Katsuki epoxidation, employing a chiral manganese-salen complex, expanded the scope of asymmetric epoxidation to unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.org Further broadening the arsenal (B13267) of synthetic chemists, the Shi epoxidation provided a metal-free alternative using a chiral ketone organocatalyst. wikipedia.org These seminal discoveries laid the fundamental groundwork for the synthesis of a vast array of chiral epoxides, including epoxyalkenes like (R)-(+)-1,2-Epoxy-9-decene, and solidified their importance as versatile chiral building blocks.
The Versatile Role of R + 1,2 Epoxy 9 Decene As a Synthetic Intermediate
The bifunctional nature of (R)-(+)-1,2-Epoxy-9-decene, possessing both a reactive epoxide and a terminal double bond, makes it an exceptionally useful intermediate for the construction of complex molecular architectures. Its epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products with controlled stereochemistry, while the terminal alkene can participate in a wide range of addition and cross-coupling reactions.
This versatility is demonstrated in its application in various synthetic transformations. For instance, it serves as a precursor in the formation of hindered aldehyde enamines through a reaction with lithium amides, a process that avoids harsh acidic conditions. acs.org It has also been employed as a substrate in the photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes, a reaction that introduces two different fluorine-containing groups across the double bond. chinesechemsoc.org Furthermore, this compound can be converted into the corresponding cyclic carbonate through reaction with carbon dioxide, a transformation of interest for producing valuable polar aprotic solvents and monomers for polycarbonates. google.com In another application, it is used to prepare homoallylsilyl alcohols through reaction with an allylsilane reagent. csic.es
Current Academic Research Trajectories and Challenges
Biocatalytic and Chemoenzymatic Approaches to Asymmetric Epoxidation
The use of biological systems, leveraging the high stereoselectivity of enzymes, presents a powerful and green alternative for the synthesis of enantiopure epoxides. researchgate.netnih.gov These methods can involve whole microbial cells or isolated enzymes to catalyze the asymmetric epoxidation of the prochiral substrate, 1,9-decadiene (B157367).
Microbial Oxidation Systems for Enantioselective Product Formation
Whole-cell biocatalysis utilizes microorganisms that naturally possess or are engineered to express oxidative enzymes capable of performing enantioselective epoxidation. nih.gov Various bacterial genera, including Pseudomonas, Rhodococcus, and Nocardia, have been identified for their ability to oxidize alkenes. tandfonline.comscispace.com These systems are advantageous as they provide the enzyme in its natural cellular environment and handle cofactor regeneration internally.
For the epoxidation of terminal alkenes, bacteria that grow on gaseous olefins have shown significant promise. For instance, ethene- and propene-utilizing bacteria have been shown to stereospecifically form (R)-epoxides from various terminal alkenes. scispace.com While specific data for 1,9-decadiene is sparse in broad surveys, studies on similar long-chain terminal olefins by organisms like Nocardia corallina B-276 demonstrated the formation of the corresponding (R)-1,2-epoxide as the predominant enantiomer. The enantiomeric excess (ee) in these microbial systems can be very high, often exceeding 90%. scispace.com
Table 1: Examples of Microbial Systems for Terminal Alkene Epoxidation
| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ethene/Propene-utilizing bacteria | 1-Butene | (R)-1,2-Epoxybutane | 90-98% | scispace.com |
Note: This table presents data for analogous terminal alkenes to illustrate the capabilities of microbial oxidation systems.
Isolated Monooxygenase and Dioxygenase Catalysis in Enantiomeric Purity
To achieve higher catalyst concentration and avoid potential side reactions from other cellular enzymes, isolated enzymes are often employed. Monooxygenases are the primary class of enzymes used for direct epoxidation. tandfonline.com
Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes is particularly versatile. nih.gov The fatty acid hydroxylase P450 BM-3 from Bacillus megaterium is a well-studied example that has been engineered through directed evolution to enhance its activity and selectivity for non-natural substrates like terminal alkenes. caltech.edu By modifying active-site residues, researchers have created P450 BM-3 variants that can produce either the (R)- or (S)-epoxide from terminal alkenes with high regioselectivity and moderate to good enantioselectivity. One variant, RH-47, was specifically engineered to favor the production of (R)-epoxides from linear terminal alkenes C5 to C8, achieving an ee of 83% for (R)-1,2-epoxyoctane. caltech.edu
Styrene (B11656) Monooxygenases (SMOs): Originally identified for their role in styrene degradation, SMOs are highly selective catalysts for the epoxidation of a variety of vinyl-substituted aromatic and aliphatic compounds, typically yielding (S)-epoxides with excellent enantiopurity (>99% ee). nih.gov However, their efficiency can decrease with longer, non-conjugated terminal alkenes.
Alkane and Alkene Monooxygenases: These non-heme iron enzymes, found in various bacteria, are nature's catalysts for oxidizing alkanes and alkenes. nih.govtandfonline.com They are particularly suitable for the epoxidation of terminal alkenes, as they tend to be less reactive towards internal double bonds. tandfonline.com The direct epoxidation using these monooxygenases offers the potential for stoichiometric conversion of a prochiral alkene into an enantiomerically pure epoxide. tandfonline.com
Dioxygenases, another class of oxidoreductases, typically catalyze the formation of cis-diols from aromatic compounds, but their application in the direct epoxidation of simple alkenes is less common compared to monooxygenases. researchgate.netrsc.org
Substrate Specificity and Stereocontrol in Biocatalytic Epoxidation
The remarkable enantioselectivity of biocatalytic epoxidation stems from the highly structured active site of the enzyme, which precisely orients the substrate relative to the catalytic oxidant. researchgate.net For P450 enzymes, the substrate binds within a hydrophobic pocket, and an iron-oxo species performs the oxygen atom transfer. researchgate.net The stereochemical outcome—whether the (R)- or (S)-epoxide is formed—is dictated by which face of the alkene double bond is presented to this oxidant.
The substrate specificity of these enzymes is a key consideration. While wild-type enzymes may have a narrow range of preferred substrates, protein engineering has proven effective at expanding this scope. caltech.edu For terminal alkenes like 1,9-decadiene, the long, flexible alkyl chain must be accommodated within the enzyme's binding pocket. The enzyme imposes steric control over the fleeting intermediates of the reaction, which is crucial for determining the stereochemical outcome. researchgate.net In general, heme and non-heme iron-containing alkane monooxygenases are most suitable for terminal alkene epoxidation, as they are less likely to produce multiple products that can arise from internal or substituted alkenes. tandfonline.com
Asymmetric Catalysis in the Synthesis of this compound
Chemical methods using chiral catalysts provide a powerful alternative to biocatalysis, offering advantages in terms of substrate scope, scalability, and catalyst recovery. These strategies involve either metal-based catalysts or purely organic molecules to control the stereochemistry of the epoxidation.
Chiral Metal-Catalyzed Epoxidation Reactions (e.g., Sharpless, Jacobsen)
The development of chiral metal complexes for asymmetric epoxidation marked a significant milestone in organic synthesis.
Sharpless Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into chiral epoxides using a titanium-tartrate complex. pearson.comwikipedia.orgdalalinstitute.com However, this methodology is specifically designed for allylic alcohols, where the hydroxyl group of the substrate coordinates to the titanium catalyst, enabling stereochemical control. organic-chemistry.org For non-functionalized terminal olefins such as 1,9-decadiene, the Sharpless epoxidation is not an applicable method.
Jacobsen-Katsuki Epoxidation: This reaction employs a chiral manganese-salen complex as the catalyst and is effective for the asymmetric epoxidation of various olefins, particularly cis-disubstituted alkenes. organic-chemistry.org While it has a broader substrate scope than the Sharpless method, its effectiveness for simple, unactivated terminal alkenes is generally low. tandfonline.com Reports on the epoxidation of trans and terminal olefins using first-generation Jacobsen catalysts showed significantly lower enantiomeric excesses compared to those achieved with cis-olefins. tandfonline.com For example, while conjugated cis-olefins can yield epoxides with >90% ee, terminal alkenes often result in much lower selectivity. organic-chemistry.orgresearchgate.net Therefore, the standard Jacobsen epoxidation is not an optimal choice for producing highly enantiopure this compound.
Other metal-based systems have been explored for terminal alkene epoxidation. For instance, iron complexes designed to mimic methane (B114726) monooxygenase (MMO) have been shown to catalyze the epoxidation of substrates like 1-decene (B1663960) with high efficiency, although achieving high enantioselectivity remains a significant challenge. princeton.edu
Table 2: Representative Performance of Metal-Catalyzed Epoxidation on Olefins
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Applicability to 1,9-decadiene | Reference |
|---|---|---|---|---|
| Sharpless (Ti/tartrate) | Allylic Alcohols | >95% | Not Applicable | wikipedia.orgdalalinstitute.com |
| Jacobsen (Mn-salen) | cis-Disubstituted Olefins | >90% | Low ee | tandfonline.comorganic-chemistry.org |
Organocatalytic Strategies for Enantioselective Epoxide Construction
Organocatalysis, which uses small chiral organic molecules to induce asymmetry, has emerged as a third major pillar of asymmetric synthesis. These methods avoid the use of potentially toxic or expensive metals.
Chiral Dioxirane-Mediated Epoxidation: A prominent strategy involves the in-situ generation of a chiral dioxirane (B86890) from a chiral ketone and a stoichiometric oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone) or hydrogen peroxide. nih.govnih.gov Fructose-derived ketones, often called Shi catalysts, are effective for the epoxidation of various olefins. While highly effective for trans- and trisubstituted olefins, their application to 1,1-disubstituted and terminal olefins can result in variable enantioselectivity. nih.gov
Iminium Salt Catalysis: Chiral iminium salts, generated from chiral amines, can catalyze epoxidation reactions. These catalysts have been developed to be effective for a range of olefins, with enantioselectivities being highly dependent on the structure of both the catalyst and the substrate. lboro.ac.uk
Chiral Phosphoric Acid Catalysis: A biomimetic approach using chiral phosphoric acids has been reported for the hydrolytic ring-opening of meso-epoxides. nih.gov While this is a desymmetrization reaction rather than a direct epoxidation of an alkene, it represents another facet of organocatalysis in constructing chiral epoxides and their derivatives. nih.gov
Rational Ligand Design Principles and Mechanistic Considerations in Asymmetric Catalysis
The asymmetric epoxidation of prochiral alkenes is a cornerstone of modern organic synthesis, and the development of effective chiral catalysts is central to this endeavor. The synthesis of this compound, which involves the epoxidation of the terminal double bond of 1,9-decadiene, is a prime candidate for such catalytic strategies. Rational ligand design is crucial for achieving high enantioselectivity, focusing on creating a chiral environment around a metal center that directs the oxidant to one face of the alkene.
Key principles in ligand design often involve the use of C2-symmetric backbones, which reduce the number of possible transition states, and the incorporation of sterically demanding groups to maximize chiral induction. For instance, salen-type ligands, typically coordinated to metals like manganese or cobalt, have been extensively studied. The mechanism of salen-mediated epoxidation is thought to involve the formation of a metal-oxo species. However, a significant challenge with some systems, particularly with cis-disubstituted alkenes, is the potential for scrambling of olefin geometry, which is believed to occur through radical intermediates. lboro.ac.uk
More recent developments have focused on overcoming such limitations. For example, chiral cobalt complexes featuring tetra-oxygen-based N,N'-dioxide ligands with bulky amide subunits have been successfully employed for the enantioselective epoxidation of various alkenes. researchgate.netnih.gov Mechanistic studies, including High-Resolution Mass Spectrometry (HRMS) and Density Functional Theory (DFT) calculations, support the formation of a Co(III)-oxyl tautomer as the active oxidizing species. researchgate.netnih.gov The ligand's sterically hindered nature is critical for both stabilizing the reactive Co-O intermediate and controlling the enantioselective oxygen transfer. researchgate.net
Similarly, titanium-salalen catalysts have proven highly effective for the asymmetric epoxidation of terminal olefins using aqueous hydrogen peroxide. nih.gov The mechanism is intricate, often involving dimeric titanium complexes that facilitate the activation of the oxidant and its stereocontrolled delivery to the alkene substrate. nih.gov The success of these catalysts underscores the importance of a rigid, well-defined chiral pocket around the metal center to enforce a specific trajectory for the incoming alkene.
Table 1: Examples of Catalyst Systems for Asymmetric Epoxidation This table is interactive. Click on the headers to sort.
| Catalyst Type | Metal Center | Ligand Class | Key Mechanistic Feature | Typical Oxidant | Reference |
|---|---|---|---|---|---|
| Sharpless Catalyst | Titanium | Diethyl Tartrate | Dimeric Ti-tartrate complex | t-Butyl hydroperoxide | nih.govwayne.edu |
| Jacobsen-Katsuki Catalyst | Manganese | Salen | Metal-oxo intermediate | NaOCl, m-CPBA | lboro.ac.ukgoogle.com |
| Chiral N,N'-Dioxide Complex | Cobalt | N,N'-Dioxide | Co(III)-oxyl species | PhIO | researchgate.netnih.gov |
| Ti-Salalen Catalyst | Titanium | Salalen | Dimeric Ti-complex | H₂O₂ | nih.gov |
Stereoselective Chemical Synthesis Routes
Beyond generating the initial chirality, controlling the relative stereochemistry in more complex precursors is vital. For a molecule like this compound, which is derived from a simple terminal alkene, diastereoselectivity becomes relevant when the starting material is already chiral, such as a chiral allylic alcohol.
Diastereoselective Epoxidation Methods and Their Stereochemical Outcomes
The epoxidation of chiral allylic alcohols is a well-studied reaction where the existing stereocenter directs the stereochemical outcome of the newly formed epoxide. The Sharpless Asymmetric Epoxidation is a landmark example, renowned for its predictable diastereoselectivity. wayne.edu While it is primarily used for generating enantiopure epoxides from prochiral allylic alcohols, its principles apply to diastereoselective reactions.
A notable method involves the use of zeolite catalysts like TS-1 and Ti-beta for the diastereoselective epoxidation of chiral allylic alcohols. These systems can provide evidence for a hydrogen-bonded, peroxy-type loaded complex as the oxidizing species, influencing the facial selectivity of the epoxidation. uni-wuerzburg.de
Furthermore, catalytic systems employing sodium tungstate (B81510) and hydrogen peroxide have been shown to direct the epoxidation of 2-cyclohexen-1-ol (B1581600) with high syn-selectivity. oup.com The hydroxyl group of the allylic alcohol plays a crucial role in directing the oxidant, a phenomenon that contrasts with the epoxidation of the corresponding pivalate (B1233124) ester, which shows anti-selectivity. oup.com This highlights the powerful directing effect of a nearby functional group, a key consideration in planning a stereoselective synthesis.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic Resolution (KR) is a powerful technique for separating a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For terminal epoxides, the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is particularly effective. unipd.it In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a 1,2-diol, leaving the unreacted epoxide highly enriched in the other enantiomer. unipd.it This method is attractive due to its use of water as a reagent and the recyclability of the catalyst. unipd.it
A limitation of traditional KR is its maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. acs.org This allows, in principle, for the conversion of the entire racemic starting material into a single, enantiomerically pure product with a theoretical yield of up to 100%. acs.org Chemoenzymatic DKR processes, which couple enzymatic resolution with a metal-based racemization catalyst, have been successfully applied to the synthesis of chiral epoxides from precursors like β-halo alcohols. acs.orgnih.gov
Table 2: Comparison of Resolution Strategies for Chiral Epoxides This table is interactive. Click on the headers to sort.
| Strategy | Description | Maximum Theoretical Yield | Example System | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | One enantiomer reacts faster, leaving the other enriched. | 50% | Hydrolytic Kinetic Resolution with (salen)Co(III) | unipd.it |
| Dynamic Kinetic Resolution (DKR) | KR is combined with in-situ racemization of the starting material. | 100% | Chemoenzymatic DKR of β-halo alcohols | acs.orgnih.gov |
| Parallel Kinetic Resolution (PKR) | Both enantiomers react with different reagents to form different products. | 100% (combined products) | N/A for this compound | utsouthwestern.edu |
Emerging Bio-inspired and Sustainable Synthetic Pathways
The development of environmentally benign synthetic methods is a major focus of contemporary chemical research. For epoxide synthesis, this translates to using greener oxidants, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), and developing catalysts that mimic the efficiency of enzymes. nih.govacs.org
Bio-inspired catalysts, such as manganese or iron porphyrin complexes, model the active site of cytochrome P450 enzymes and can catalyze the epoxidation of alkenes using clean oxidants. nih.gov To improve stability and recyclability, these metalloporphyrins have been immobilized on magnetic nanocomposites, allowing for efficient epoxidation with high selectivity and catalyst reuse over multiple cycles. nih.gov
Other bio-inspired systems include manganese complexes with aminopyridine ligands, which have achieved high enantioselectivities (up to 99% ee) and catalyst turnovers in the epoxidation of electron-deficient olefins with H₂O₂. acs.org Isotopic labeling studies suggest these reactions proceed via a high-valent oxomanganese(V) species, similar to enzymatic pathways. acs.org Enzymes themselves, such as chloroperoxidase, have also been investigated for the direct enantioselective epoxidation of alkenes. google.com
Regioselective and Stereoselective Ring-Opening Reactions of the Epoxide Moiety
The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening. cymitquimica.comyoutube.com These reactions can be highly regioselective and stereoselective, depending on the nature of the nucleophile and the reaction conditions. libretexts.org
The reaction of epoxides with carbon-based nucleophiles is a fundamental carbon-carbon bond-forming reaction. researchgate.net Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily open the epoxide ring. vaia.comyoutube.com
Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides with strong nucleophiles, including organometallics, proceeds via an S(_N)2 mechanism. libretexts.orgchemistrysteps.comyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. youtube.comyoutube.com This backside attack results in an inversion of stereochemistry at the site of attack. youtube.com For this compound, the attack would occur at the C1 position.
Table 1: Regioselectivity of Organometallic Reagent Addition to Epoxides
| Reagent Type | Reaction Conditions | Site of Attack on Unsymmetrical Epoxide | Mechanism |
| Organometallic (e.g., Grignard, Organolithium) | Basic/Neutral | Less substituted carbon | S(_N)2 |
Data sourced from multiple reports. youtube.comlibretexts.orgyoutube.comchemistrysteps.comyoutube.com
Enolates, another class of carbon nucleophiles, can also be employed for the ring-opening of epoxides. The regioselectivity of this reaction is similarly governed by steric factors, with the enolate attacking the less substituted carbon of the epoxide.
Epoxides readily react with heteroatom nucleophiles, such as those containing oxygen, nitrogen, and sulfur, to yield valuable difunctionalized molecules. researchgate.netrsc.org The regioselectivity of these reactions is dependent on the reaction conditions.
Under basic or neutral conditions, strong heteroatom nucleophiles like alkoxides, amines, and thiolates attack the less sterically hindered carbon of the epoxide in an S(_N)2 fashion. libretexts.orglibretexts.org For instance, reaction with sodium ethoxide would lead to attack at the C1 position of this compound. libretexts.org
In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.comlibretexts.org The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgchemistrysteps.comlibretexts.org This reaction proceeds with a character that is intermediate between S(_N)1 and S(_N)2. chemistrysteps.com
The thiolysis of epoxides, using thiols or their conjugate bases, is an efficient method for synthesizing β-hydroxy sulfides. nih.gov This reaction is of significant interest due to the prevalence of this structural motif in medicinally important molecules. nih.gov
Table 2: Regioselectivity of Heteroatom Nucleophile Addition to Epoxides
| Nucleophile Type | Reaction Conditions | Site of Attack on Unsymmetrical Epoxide |
| Oxygen (e.g., RO⁻, H₂O) | Basic | Less substituted carbon |
| Oxygen (e.g., ROH, H₂O) | Acidic | More substituted carbon |
| Nitrogen (e.g., RNH₂) | Basic/Neutral | Less substituted carbon |
| Sulfur (e.g., RS⁻, RSH) | Basic/Neutral | Less substituted carbon |
Data sourced from multiple reports. libretexts.orgchemistrysteps.comlibretexts.orgnih.gov
In the presence of Brønsted or Lewis acids, epoxides can undergo rearrangement to form carbonyl compounds. The mechanism of Lewis acid-catalyzed epoxide rearrangement to aldehydes has been a subject of detailed investigation. core.ac.uk These reactions can proceed through a complex mechanism, and in some cases, may involve some degree of racemization. core.ac.uk The use of chiral Lewis acids can, in some instances, achieve enantioselective rearrangements. nih.gov
Functional Group Interconversions at the Terminal Alkene Moiety
The terminal alkene of this compound provides a second site for selective chemical modification.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org This reaction has broad applications in both small molecule synthesis and polymer chemistry. harvard.edu
This compound can participate in several types of olefin metathesis reactions:
Ring-Closing Metathesis (RCM): While not directly applicable to this acyclic diene, RCM is a powerful tool for forming cyclic compounds. harvard.edu
Cross-Metathesis (CM): This involves the reaction of this compound with another alkene to form new olefinic products. The compatibility of the epoxide functionality with many modern metathesis catalysts makes this a viable strategy. libretexts.org
Ring-Opening Metathesis Polymerization (ROMP): Although this compound itself does not undergo ROMP, the terminal alkene can be used to synthesize monomers for subsequent polymerization or to act as a chain-terminating agent in a ROMP reaction. ROMP is a "living" polymerization method that allows for the synthesis of block copolymers by the sequential addition of different monomers. harvard.edudtic.milnih.govchemrxiv.org
The choice of catalyst is crucial in olefin metathesis. Grubbs-type ruthenium catalysts are known for their high functional group tolerance and are less sensitive to air and moisture compared to Schrock's molybdenum catalysts. libretexts.orgharvard.edu
Hydrofunctionalization reactions add a hydrogen atom and another atom or group across the double bond.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the terminal alkene. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol at the C10 position, leaving the epoxide intact.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by a transition metal complex. The resulting organosilane can then be further functionalized.
Electrophilic Additions and Oxidative Cleavage of the Alkene
The terminal double bond in this compound is susceptible to a range of electrophilic additions and can undergo oxidative cleavage, providing pathways to various functionalized derivatives while potentially preserving the epoxide ring.
Electrophilic Additions: The π electrons of the alkene act as a nucleophile, reacting with electrophiles. libretexts.org A primary example is the addition of haloacids (such as HBr), which proceeds via a carbocation intermediate. libretexts.org The reaction is initiated by the protonation of the double bond to form the more stable secondary carbocation, followed by the attack of the bromide anion. libretexts.org Other electrophilic additions include hydration (addition of water in the presence of an acid catalyst) and halogenation (addition of Br₂ or Cl₂).
Oxidative Cleavage: This process involves the breaking of the carbon-carbon double bond to form two new carbonyl groups. libretexts.org The nature of the final products depends on the oxidizing agent and the workup conditions. nih.govyoutube.com
Ozonolysis: Treatment of the alkene with ozone (O₃), followed by a workup, is a common method for oxidative cleavage. libretexts.orglibretexts.org A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc and water) yields an aldehyde, specifically 8,9-epoxynonanal, and formaldehyde. acs.orgyoutube.com An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the resulting aldehyde to a carboxylic acid, yielding 8,9-epoxynonanoic acid. acs.orgyoutube.com
Permanganate (B83412) Oxidation: The use of hot, concentrated potassium permanganate (KMnO₄) also results in oxidative cleavage. youtube.comyoutube.com Under these strong oxidizing conditions, the terminal alkene is cleaved to produce a carboxylic acid (8,9-epoxynonanoic acid) and carbon dioxide. libretexts.orgyoutube.com
Periodate (B1199274) Cleavage: While sodium periodate (NaIO₄) is typically used to cleave vicinal diols, it has been shown to be effective in the oxidative cleavage of certain epoxides, proceeding through a diol intermediate. acs.orgnih.gov In the case of 1,2-epoxy-9-decene, this reagent can be used to cleave the epoxide C-C bond chemoselectively in the presence of the alkene. acs.orgnih.gov
| Reaction Type | Reagent(s) | Product(s) from Terminal Alkene | Reference(s) |
| Ozonolysis (Reductive Workup) | 1. O₃2. (CH₃)₂S or Zn/H₂O | 8,9-Epoxynonanal and Formaldehyde | acs.orgyoutube.com |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | 8,9-Epoxynonanoic acid and Carbon dioxide | acs.orgyoutube.com |
| Permanganate Oxidation (Hot, Conc.) | KMnO₄, heat | 8,9-Epoxynonanoic acid and Carbon dioxide | youtube.comyoutube.com |
Chemoselective Derivatization Strategies for Accessing Diverse Chiral Scaffolds
The presence of two distinct functional groups allows for chemoselective reactions, where one functional group reacts preferentially over the other. This selectivity is crucial for the synthesis of diverse chiral scaffolds.
Selective Reactions Targeting the Epoxide Ring
The high reactivity of the strained three-membered epoxide ring allows for a variety of ring-opening reactions with nucleophiles. cymitquimica.com These reactions can proceed under acidic or basic conditions.
Under basic or nucleophilic conditions (e.g., with strong nucleophiles like Grignard reagents, organolithium compounds, or alkoxides), the reaction proceeds via an Sₙ2 mechanism. youtube.commasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon of the epoxide, which in this case is the terminal C1 carbon. masterorganicchemistry.comlibretexts.org This results in the formation of a secondary alcohol at C2. For instance, reaction with a primary amine can lead to the formation of an amino alcohol. sigmaaldrich.com
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack can have Sₙ1 or Sₙ2 character depending on the substrate and conditions. libretexts.orglibretexts.org For a terminal epoxide like this, the attack still predominantly occurs at the primary carbon. libretexts.org A notable application is the synthesis of 4-substituted oxetane-2-ones.
| Reaction Condition | Nucleophile | Major Product Type | Mechanism | Reference(s) |
| Basic/Nucleophilic | R-MgX, R-Li, RO⁻, RNH₂ | 1-Substituted-deca-9-en-2-ol | Sₙ2 | youtube.commasterorganicchemistry.comsigmaaldrich.com |
| Acidic | H₂O/H⁺, ROH/H⁺ | Dec-9-ene-1,2-diol | Sₙ2-like | libretexts.orglibretexts.org |
Tandem and Cascade Reactions Exploiting Both Functional Groups
Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov this compound is an ideal substrate for such reactions, as both the epoxide and the alkene can participate in a sequential manner to rapidly build molecular complexity.
These cascades can be initiated at either functional group. For example:
Epoxide-opening initiated cascade: A nucleophilic attack on the epoxide can generate a hydroxyl group, which can then participate in an intramolecular reaction with the terminal alkene. For instance, an acid-catalyzed opening of the epoxide could be followed by an intramolecular cyclization onto the alkene, leading to the formation of cyclic ethers. The cyclization of hydroxy epoxides often favors the formation of five- or six-membered rings. ub.edu
Alkene-transformation initiated cascade: A reaction at the alkene, such as epoxidation or dihydroxylation, could be followed by an intramolecular cyclization involving the original epoxide. For example, epoxidation of the terminal alkene would generate a diepoxide. Subsequent acid- or base-catalyzed ring-opening could then trigger a cascade to form polyether structures, a strategy that has been explored in the synthesis of ladder polyethers. nih.gov
These complex transformations highlight the synthetic utility of this compound as a versatile chiral starting material for the efficient construction of intricate molecules.
Mechanistic Investigations and Computational Studies of Reactions Involving R + 1,2 Epoxy 9 Decene
Detailed Reaction Mechanism Elucidation for Epoxidation and Ring-Opening Pathways
The reactions of (R)-(+)-1,2-epoxy-9-decene are primarily characterized by two key pathways: further epoxidation of the terminal alkene and nucleophilic ring-opening of the existing epoxide.
Epoxidation: The epoxidation of the terminal double bond in this compound can be achieved using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). saskoer.ca The accepted mechanism for this reaction is a concerted process where the peroxy acid delivers an oxygen atom to the alkene. saskoer.cayoutube.com This single-step mechanism involves a complex flow of electrons, resulting in the formation of a new epoxide ring. saskoer.ca The reaction is stereospecific, meaning the stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide. saskoer.ca
Ring-Opening Pathways: The strained three-membered ring of the epoxide is susceptible to attack by nucleophiles, leading to ring-opening. This process can be catalyzed by either acids or bases.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. youtube.comutwente.nl The nucleophile then attacks one of the carbon atoms of the epoxide ring, typically from the side opposite the C-O bond, leading to an anti-addition product. youtube.com For terminal epoxides like this compound, the regioselectivity of the attack depends on the reaction conditions and the nature of the nucleophile. In some cases, the nucleophile preferentially attacks the less sterically hindered primary carbon (C1), following an SN2-like mechanism. However, under conditions that favor carbocation formation, attack at the more substituted secondary carbon (C2) can occur due to the stabilizing effect of the alkyl chain. utwente.nl
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, with a preference for the less sterically hindered carbon atom. This results in a highly regioselective reaction. acs.org
A notable example of a ring-opening reaction is the conversion of epoxides to cyclic carbonates by reaction with carbon dioxide. google.com This transformation is atom-economical and has significant industrial applications. google.com Mechanistic studies have revealed that this reaction can be promoted by dual catalyst systems, such as N-bromosuccinimide (NBS) and benzoyl peroxide, which activate the epoxide for nucleophilic attack by CO₂. google.com
Another important ring-opening reaction is the addition of azides, such as sodium azide (B81097) (NaN₃), to form 1,2-azido alcohols. utwente.nl The regioselectivity of this reaction is highly dependent on the solvent system and the presence of additives like ammonium (B1175870) chloride. utwente.nl For 1,2-epoxy-9-decene (B1583044), the reaction with NaN₃ in a methanol-water mixture with ammonium chloride results in the formation of 1-azido-2-hydroxy-9-decene, indicating preferential attack at the terminal carbon. utwente.nl
Stereochemical Control and Stereoelectronic Effects in Transformations
The stereochemistry of this compound plays a crucial role in determining the stereochemical outcome of its reactions. The inherent chirality of the starting material allows for the synthesis of enantioenriched products.
Stereospecificity in Epoxidation: As mentioned earlier, the epoxidation of the terminal alkene is a stereospecific reaction. saskoer.ca The geometry of the alkene dictates the relative stereochemistry of the newly formed epoxide ring.
Stereoselectivity in Ring-Opening: The ring-opening of the epoxide is also a stereoselective process. In SN2-type reactions, the nucleophile attacks from the backside, leading to an inversion of configuration at the attacked carbon center. This predictable stereochemical outcome is a cornerstone of using epoxides in asymmetric synthesis.
For instance, in the hydrolytic kinetic resolution of terminal epoxides, a chiral cobalt-salen complex can be used as a catalyst. units.itebi.ac.uk This method allows for the separation of a racemic mixture of epoxides by selectively hydrolyzing one enantiomer at a much faster rate than the other, yielding both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. units.it While 1-decene (B1663960) oxide was noted as being unreactive in some initial studies under specific conditions, the principle of stereoselective ring-opening is broadly applicable. units.it
Stereoelectronic effects also influence the reactivity and selectivity of these transformations. The alignment of orbitals in the transition state can favor certain reaction pathways over others. For example, in the formation of enamines from terminal epoxides using lithium tetramethylpiperidide (LTMP), the reaction is believed to proceed through an initial deprotonation at the C2 position, followed by ring-opening and elimination of lithium oxide. acs.org The stereochemical arrangement of the substituents and the developing charges in the transition state dictates the efficiency and outcome of this process.
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic and thermodynamic studies provide valuable insights into the rates and energetics of reactions involving this compound.
Kinetic Studies: The rate of epoxide ring-opening reactions can be significantly influenced by the catalyst, solvent, and temperature. For example, in the enantioselective ring-opening of epoxides by fluoride, mechanistic studies have shown a first-order dependence on the (salen)Co catalyst concentration. ucla.edu This suggests that the catalyst is directly involved in the rate-determining step. Further investigations using linked dimeric catalysts have provided evidence for a bimetallic ring-opening mechanism, where two metal centers cooperate to activate both the epoxide and the nucleophile. units.itebi.ac.ukucla.edu
In the formation of cyclic carbonates from epoxides and CO₂, kinetic experiments have been crucial in developing efficient catalyst systems for continuous flow reactors. google.com Studies have shown that the reaction rate can be significantly enhanced by the addition of an oxidant like benzoyl peroxide when using an N-bromosuccinimide catalyst. google.com
Thermodynamic Considerations: The ring strain of the epoxide ring makes its opening a thermodynamically favorable process. The conversion of an epoxide to a more stable diol or other ring-opened product is generally exothermic. However, the activation energy for these reactions can be high, often necessitating the use of catalysts or elevated temperatures. google.com
Computational studies can provide estimates of the thermodynamic parameters for these reactions, including the enthalpy and Gibbs free energy changes, which helps in understanding the feasibility and spontaneity of a particular transformation.
Computational Chemistry Approaches: DFT Calculations and Molecular Dynamics Simulations for Reactivity Prediction
Computational chemistry has become an indispensable tool for investigating the mechanisms and predicting the reactivity of chemical reactions. Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are particularly powerful in this regard.
DFT Calculations: DFT calculations are widely used to study the electronic structure and energetics of molecules, reaction intermediates, and transition states. For reactions involving this compound, DFT can be employed to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface, DFT can identify the lowest energy pathways for reactions like epoxidation and ring-opening. This includes locating transition state structures and calculating their corresponding activation energies. For example, DFT studies on the hydroboration of 1,2-epoxy-9-decene have helped to elucidate the catalytic cycle and identify the key transition states that determine the regioselectivity of the reaction. nih.gov
Predict Regio- and Stereoselectivity: DFT calculations can predict the preferred site of nucleophilic attack on the epoxide ring by comparing the activation energies of different possible pathways. nih.gov This information is crucial for designing selective synthetic methods.
Understand Catalyst Activity: DFT can be used to model the interaction between the epoxide and a catalyst, providing insights into how the catalyst activates the substrate and influences the reaction outcome. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of chemical processes by simulating the motion of atoms and molecules over time. mdpi.com For reactions involving this compound, MD simulations can be used to:
Study Reaction Dynamics: MD simulations can track the trajectory of a reaction, providing insights into the dynamic events that lead to product formation. nih.gov
Investigate Solvent Effects: The solvent can have a significant impact on reaction rates and selectivities. MD simulations can explicitly model the solvent molecules and their interactions with the reactants, providing a more realistic picture of the reaction environment.
Simulate Curing Processes: In the context of epoxy resins, reactive MD simulations can be used to model the cross-linking process, predicting the thermomechanical properties of the resulting polymer network. mdpi.comarxiv.orgmdpi.com These simulations can help in understanding how the structure of the epoxide monomer influences the properties of the final material.
Spectroscopic Probing of Reaction Intermediates and Transition States
While directly observing transition states is experimentally challenging, various spectroscopic techniques can be used to detect and characterize reaction intermediates, providing indirect evidence for the proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure of reactants, products, and stable intermediates. acs.orgnih.gov In situ NMR can be used to monitor the progress of a reaction in real-time, providing kinetic data and helping to identify transient species. For example, ¹⁹F NMR has been used to study the kinetics of the enantioselective ring-opening of epoxides by fluoride. ucla.edu
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to follow the disappearance of reactants and the appearance of products. For instance, the characteristic C-O-C stretching vibration of the epoxide ring can be monitored to track the progress of a ring-opening reaction. google.com
Mass Spectrometry (MS): MS can be used to identify the molecular weights of reaction components, including intermediates and products. This information can help to confirm the proposed reaction pathway.
By combining these experimental and computational approaches, a comprehensive understanding of the mechanistic intricacies of reactions involving this compound can be achieved. This knowledge is crucial for the development of new synthetic methodologies and the design of novel materials with tailored properties.
R + 1,2 Epoxy 9 Decene As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Chiral Natural Products and Bioactive Molecules
The enantiomerically pure nature of (R)-(+)-1,2-epoxy-9-decene makes it an important starting material for the total synthesis of natural products and other bioactive molecules.
Application as a Key Intermediate in Total Synthesis Schemes
This compound is a crucial intermediate in the synthesis of various natural products. For instance, it is utilized in the preparation of acetogenins (B1209576) from the Annonaceae family, a class of compounds known for their cytotoxic and antitumor activities. beilstein-journals.org The synthesis of solamin, an acetogenin, involves the coupling of a vinyl-substituted epoxide, derived from the starting material, with an allyl alcohol. beilstein-journals.org
Role in the Preparation of Complex Molecular Analogs
The terminal double bond and the epoxide ring of this compound allow for the systematic modification of its structure, leading to the preparation of complex molecular analogs. This is particularly useful in structure-activity relationship (SAR) studies, where variations in the molecular structure can be correlated with changes in biological activity.
Preparation of Enantiomerically Pure Pharmaceutical Intermediates and Agrochemicals
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is rapidly expanding. researchgate.net this compound and its derivatives are valuable intermediates in the synthesis of these high-value chemicals. The epoxide ring can be opened by a variety of nucleophiles to introduce different functional groups, leading to a wide range of chiral building blocks for drug and pesticide development. georganics.sk Biocatalytic processes are often employed for the synthesis of these chiral intermediates, offering an environmentally friendly alternative to traditional chemical methods. researchgate.net
Construction of Novel Chiral Ligands and Organocatalysts from Derivatives
Derivatives of this compound are utilized in the construction of novel chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.
Chiral ligands derived from this epoxide can be complexed with metal catalysts to facilitate a variety of asymmetric transformations, including oxidations and carbon-carbon bond-forming reactions. researchgate.netgoogle.com For example, cinchona alkaloids, which can be modified using epoxide derivatives, are effective ligands in the osmium-catalyzed asymmetric dihydroxylation of olefins. researchgate.net
In the realm of organocatalysis, small organic molecules are used to catalyze chemical reactions. scienceopen.comgla.ac.uk Derivatives of this compound can be incorporated into the structure of organocatalysts to induce stereoselectivity. For instance, prolinol-based organocatalysts, which can be synthesized from chiral epoxides, are effective in promoting enantioselective Michael reactions and Diels-Alder reactions. acs.org
Application in Asymmetric Carbon-Carbon Bond Forming Reactions
This compound plays a significant role in asymmetric carbon-carbon bond-forming reactions, which are fundamental processes in organic synthesis for building complex molecular skeletons. nptel.ac.inlibretexts.org
One key application is in the zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), a method for efficient and selective C-C bond formation. clockss.org The epoxide can also be used in titanocene-mediated C-C bond-forming reactions following epoxide opening. researchgate.net These reactions often proceed with high regioselectivity, favoring the formation of the more substituted radical. researchgate.net Furthermore, the epoxide can undergo ring-opening reactions with organocuprates to form new carbon-carbon bonds. pageplace.de
Generation of Complex Chiral Heterocyclic and Carbocyclic Systems
The unique bifunctional nature of this compound makes it a valuable precursor for the synthesis of complex chiral heterocyclic and carbocyclic systems. The terminal alkene can undergo cyclization reactions, while the epoxide can be opened to introduce further functionality.
For example, the titanium-salalen catalyzed epoxidation of a derivative of this compound can lead to the spontaneous cyclization of the intermediate epoxide, forming a syn-trans-tetrahydrofuran building block with three stereocenters. nih.gov This demonstrates the potential of this chiral building block in constructing complex cyclic systems with high stereocontrol. Additionally, N-heterocyclic carbene (NHC) catalyzed reactions can be employed to synthesize substituted oxazolidin-2-ones from aziridines derived from epoxides. researchgate.net
Polymer Chemistry Applications and Material Science Potential of R + 1,2 Epoxy 9 Decene
Monomer for the Synthesis of Chiral Polymers and Copolymers
The inherent chirality of (R)-(+)-1,2-Epoxy-9-decene makes it a valuable building block for the synthesis of chiral polymers. These polymers are of significant interest for applications requiring enantiomeric recognition and separation. The stereochemistry of the monomer can be transferred to the polymer backbone during polymerization, leading to materials with specific optical activities and chiral recognition capabilities.
For instance, chiral polymers of intrinsic microporosity have been prepared and have demonstrated the ability to selectively recognize and sense chiral molecules like amino acids. sioc-journal.cn The enantioselective recognition is often based on the formation of host-guest complexes, where the chiral polymer provides a specific binding environment for one enantiomer over the other. csic.es
Ring-Opening Polymerization (ROP) Studies of Epoxide Derivatives and their Kinetics
The epoxide group of this compound is susceptible to ring-opening polymerization (ROP), a process that can be initiated by various catalytic systems. acs.org The kinetics of ROP are influenced by several factors, including the nature of the initiator, temperature, and the structure of the monomer itself. mdpi.comkpi.uarsc.org
Studies on the ROP of various epoxides have provided insights into the polymerization mechanism and the factors controlling the reaction rate. For example, the cationic ROP of disubstituted oxiranes has been investigated, revealing the formation of both linear polyethers and cyclic byproducts. kpi.ua The polymerization rate can also be influenced by the presence of promoters and the reaction temperature. researchgate.net Non-isothermal differential scanning calorimetry (DSC) has been employed as a technique to study the kinetics of ROP for various initiator systems. rsc.org
Development of Functionalized Polymers through Derivatization of the Alkene Moiety
The terminal alkene group in this compound provides a reactive handle for post-polymerization functionalization. This allows for the synthesis of polymers with a wide range of functionalities, which would be difficult to achieve through direct polymerization of functionalized monomers.
One common approach is the use of thiol-ene "click" chemistry, where a thiol-containing molecule is added across the double bond. This reaction is highly efficient and can be used to introduce various functional groups. rsc.org For example, terpolymers of CO2, propylene (B89431) oxide, and 1,2-epoxy-9-decene (B1583044) have been functionalized with thiols to create amphiphilic polycarbonates. rsc.org Similarly, polyesters synthesized via ring-opening copolymerization (ROCOP) of epoxides like 1,2-epoxy-9-decene and anhydrides can be post-functionalized to introduce carboxylic acid groups. nih.govacs.org This approach allows for the creation of well-defined polymers with controlled functionality.
The alkene group can also be modified through other reactions, such as epoxidation followed by reaction with amines, to introduce different functionalities. This versatility in derivatization opens up possibilities for creating polymers with tailored properties for specific applications.
Precursor for Bio-based and Sustainable Polymeric Materials
There is a growing demand for sustainable polymers derived from renewable resources to reduce the reliance on petroleum-based plastics. This compound, which can be derived from bio-based feedstocks, is a promising monomer for the synthesis of such materials. d-nb.infouniv-cotedazur.frresearchgate.net
Bio-based epoxides, including derivatives of limonene (B3431351), are being explored as building blocks for a variety of polymers, including thermosets and polycarbonates. d-nb.infouniv-cotedazur.fracs.org The copolymerization of bio-based epoxides with carbon dioxide is a particularly attractive route for producing sustainable polycarbonates. acs.org Furthermore, the development of fully bio-based thermosets has been demonstrated through the copolymerization of limonene dioxide with bio-based anhydrides. univ-cotedazur.fr The use of such renewable monomers contributes to the development of a more circular economy for plastics. royalsocietypublishing.org
Exploration in the Development of Smart Materials with Enantiomeric Recognition Properties
The chiral nature of polymers derived from this compound makes them ideal candidates for the development of "smart" materials capable of enantiomeric recognition. These materials can selectively interact with one enantiomer of a chiral molecule, leading to a detectable response. This property is highly sought after in fields such as chemical sensing, chiral separations, and asymmetric catalysis. acs.orgrsc.orgnih.govnih.gov
Chiral polymers can be incorporated into various platforms, such as sensor surfaces or chromatographic stationary phases, to achieve enantioselective recognition. nih.govbeilstein-journals.org For instance, smart polymer brushes grafted onto magnetic graphene oxide have been developed for the highly efficient chiral recognition and separation of tryptophan enantiomers. acs.orgacs.org The mechanism of recognition often involves the formation of diastereomeric complexes between the chiral polymer and the analyte, leading to differences in interaction strength that can be detected. beilstein-journals.org The development of such materials holds significant promise for applications in pharmaceuticals, biotechnology, and environmental monitoring. sioc-journal.cnrsc.org
Data Tables
Table 1: Polymerization Studies of this compound and Related Epoxides
| Polymerization Type | Monomers | Catalyst/Initiator | Key Findings |
| Terpolymerization | CO2, Propylene Oxide, 1,2-Epoxy-9-decene | Not specified | Resulting terpolymers were functionalized with thiols to create amphiphilic polycarbonates. rsc.org |
| Ring-Opening Copolymerization (ROCOP) | 1,2-Epoxy-9-decene, Succinic Anhydride | Not specified | Synthesis of well-defined, low molecular weight polyesters with controlled carboxylic acid functionalization. nih.govacs.org |
| Anionic Ring-Opening Polymerization | 1,2-Butylene Oxide, 1,2-Epoxy-7-octene | Potassium tert-butanolate | Random copolymerization was achieved, with subsequent conversion of vinyl groups to OH-groups. rsc.org |
| Copolymerization | 1,2-Epoxydodecane, 1,2-Epoxy-9-decene, CO2 | (salen)Co(III)Cl / PPN-Cl | Synthesis of rubbery unsaturated polycarbonates as potential green alternatives to polybutadiene. researchgate.net |
Table 2: Functionalization of Polymers Derived from this compound
| Polymer Backbone | Functionalization Reaction | Reagent | Resulting Functionality |
| Polycarbonate | Thiol-ene "click" chemistry | Thiols, Mercaptoethanol, Thioacetic acid | Amphiphilic properties. rsc.org |
| Polyester | Thiol-ene "click" chemistry | Thioglycolic acid | Carboxylic acid groups. nih.govacs.org |
| Poly(amidoamine) (PAMAM) Dendrimer | Ring-opening reaction | 1,2-Epoxy-9-decene | Amphiphilic nitric oxide-releasing dendrimers. |
| Silicon Nitride Surface | UV-induced reaction | 1,2-Epoxy-9-decene | Covalent attachment for further modification. |
Advanced Analytical Methodologies for the Characterization of R + 1,2 Epoxy 9 Decene and Its Derivatives
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
The enantiomeric purity of (R)-(+)-1,2-Epoxy-9-decene is a critical parameter, and its determination is routinely accomplished using chiral chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are indispensable for separating and quantifying enantiomers.
Chiral stationary phases (CSPs) are the core of these separations. For GC analysis, derivatized cyclodextrins are commonly used as CSPs. These macromolecules create a chiral environment within the column that allows for the differential interaction of enantiomers, leading to their separation. gcms.cz The determination of enantiomeric excess (ee) is a measure of the purity of one enantiomer over the other. google.com For instance, a 96% ee indicates that the mixture contains 98% of one enantiomer and 2% of the other. google.com In HPLC, chiral columns such as Chiralcel OB or OD can be utilized for the direct resolution of epoxide enantiomers following esterification. nih.gov Supercritical Fluid Chromatography (SFC) coupled with chiral columns has also emerged as a powerful technique for chiral separations, sometimes in conjunction with achiral columns to remove impurities. americanpharmaceuticalreview.com
Table 1: Chiral Chromatography Data for Enantiomeric Excess Determination
| Analytical Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Application |
| Chiral GC | Derivatized Cyclodextrin | Helium | Determination of enantiomeric excess of volatile epoxides. |
| Chiral HPLC | Chiralcel OD | Hexane/Isopropanol | Separation of non-volatile epoxide derivatives. |
| Chiral SFC | Immobilized Amylose | CO2/Methanol | High-throughput chiral analysis and purification. |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. The exact mass of this compound is 154.135765193 Da. nih.gov This precision is invaluable for confirming the molecular formula of the compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) is employed to gain structural information through fragmentation analysis. In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, and the resulting fragment ions are analyzed. This process helps to identify the different parts of the molecule. For epoxides, common fragmentation patterns include alpha-cleavage. libretexts.org While the molecular ion peak (M+) for epoxides can be weak or absent, the fragmentation pattern provides crucial structural clues. libretexts.orgnih.gov For example, in the GC-MS analysis of 1,2-epoxydecane (B1346635), prominent peaks are observed at m/z 71, 41, 43, and 55. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization of epoxy resins and their derivatives in various applications. nih.gov
Comprehensive Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR, Solid-State NMR) for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: In the proton NMR spectrum of epoxides, the protons on the oxirane ring typically appear in the upfield region of 2.0-3.5 ppm due to the ring strain. libretexts.orgoregonstate.edu This is a distinguishable feature from protons adjacent to an ether oxygen, which resonate further downfield. libretexts.org
¹³C NMR: The carbon atoms of the epoxide ring resonate in the range of 40-60 ppm, which is at a higher field compared to carbons in acyclic ethers. libretexts.orgoregonstate.edu This upfield shift is also attributed to the ring strain. oregonstate.edu
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, respectively, providing a complete picture of the molecular structure. wisdomlib.org
Table 2: Representative NMR Chemical Shifts for Epoxides
| Nucleus | Chemical Shift Range (ppm) | Structural Information |
| ¹H (Epoxide Ring) | 2.0 - 3.5 libretexts.orgoregonstate.edu | Protons on the three-membered ring. |
| ¹³C (Epoxide Ring) | 40 - 60 libretexts.orgoregonstate.edu | Carbon atoms of the three-membered ring. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.
FT-IR Spectroscopy: The characteristic vibrations of the epoxide ring give rise to several distinct peaks in the IR spectrum. The C-O stretching vibrations of the epoxide ring are typically observed in the 1300-1000 cm⁻¹ region. libretexts.orgspectroscopyonline.com More specifically, three key ring stretching vibrations are often identified: a symmetric ring breathing vibration around 1280–1230 cm⁻¹, an asymmetric C-O-C stretch between 950–810 cm⁻¹, and a symmetric C-O-C stretch from 880–750 cm⁻¹. spectroscopyonline.com The absence of strong absorptions for hydroxyl (O-H) and carbonyl (C=O) groups helps to confirm the epoxide functionality. oregonstate.eduoregonstate.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and can be particularly useful for analyzing the C=C double bond in this compound. A Raman spectrum of the related compound 1,2-epoxydecane has been documented. nih.gov
X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. cdnsciencepub.com While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and analyzed. This technique provides unambiguous proof of the stereochemistry at the chiral centers. The analysis of the diffraction pattern of X-rays passing through a single crystal allows for the precise mapping of atomic positions in the crystal lattice. cdnsciencepub.comnih.gov This has been successfully applied to various epoxide-containing molecules to establish their structure and stereochemistry. cdnsciencepub.comnih.govrsc.org
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment in Solution
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules in solution. researchgate.net
ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of this compound by comparing experimental spectra with those predicted by theoretical calculations. researchgate.net
ORD Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. upenn.edu The shape of the ORD curve is related to the ECD spectrum and can also be used for stereochemical assignments.
These techniques are particularly valuable when X-ray crystallography is not feasible. researchgate.net
Future Directions and Interdisciplinary Research Opportunities for R + 1,2 Epoxy 9 Decene
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chiral epoxides like (R)-(+)-1,2-Epoxy-9-decene. ucl.ac.uknih.govrsc.orgacs.org Microreactor technology, in particular, provides enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle highly reactive intermediates safely. ucl.ac.ukresearchgate.netmdpi.com
| Parameter | Batch Processing | Flow Chemistry/Microreactors | Potential Impact on this compound Synthesis |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved temperature control, minimizing side reactions and enhancing selectivity. |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion | Enhanced reaction rates and yields. |
| Safety | Potential for thermal runaway | Inherent safety with small reaction volumes | Safer handling of exothermic epoxidation reactions. |
| Scalability | Requires larger reactors | Achieved by parallelization ("numbering-up") | More flexible and cost-effective scale-up of production. |
| Reaction Time | Often hours to days | Minutes to hours | Significant reduction in synthesis time. nih.gov |
Development of Immobilized Catalysts and Heterogeneous Catalysis for Sustainable Processes
A key area for future research is the development of robust and recyclable heterogeneous catalysts for the enantioselective epoxidation leading to this compound. Homogeneous catalysts, while often highly selective, suffer from challenges in separation and reuse, which adds to the cost and waste of the process. Immobilizing chiral catalysts on solid supports combines the advantages of high selectivity with the practical benefits of heterogeneous catalysis. nih.govliv.ac.ukresearchgate.net
Various materials can be explored as supports, including mesoporous silica (B1680970), polymers, and zeolites. nih.govliv.ac.ukacs.org For example, chiral Mn(salen) complexes, known for their efficacy in asymmetric epoxidation, have been successfully immobilized on porous materials, demonstrating high enantioselectivity and good recyclability. nih.govliv.ac.ukrsc.org The development of such systems for the synthesis of this compound would represent a significant step towards a more sustainable and economically viable process. researchgate.net
| Catalyst System | Support Material | Key Advantages | Relevance to this compound |
| Immobilized Mn(salen) complexes | Mesoporous silica (e.g., SBA-15, MCM-41) | High enantioselectivity (up to 95% ee), good reusability. nih.govrsc.org | A promising approach for the direct asymmetric epoxidation to form the target molecule. |
| Polymer-supported chiral catalysts | Phenolic resins, Polystyrene | Covalent attachment prevents leaching, stable under reaction conditions. | Offers a robust platform for catalyst recycling in the synthesis of this compound. |
| Chiral catalysts on zeolites | Zeolite frameworks (e.g., ZSM-5) | Shape selectivity, high thermal stability. | Could provide unique selectivity and activity in the epoxidation process. |
Adherence to Green Chemistry Principles in Synthesis and Application Development
Future research on this compound should be guided by the principles of green chemistry to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, or ideally, solvent-free reaction conditions. nih.gov The asymmetric ring-opening of epoxides, a common transformation of this compound, is often a highly atom-economical reaction, where most of the atoms of the reactants are incorporated into the final product. nih.gov
Furthermore, the development of catalytic processes, as discussed in the previous section, is a cornerstone of green chemistry. The use of catalytic amounts of reagents is preferable to stoichiometric ones. The choice of oxidizing agent in the epoxidation step is also critical. Utilizing greener oxidants like hydrogen peroxide instead of peroxyacids can significantly improve the environmental profile of the synthesis. nih.gov
Exploration of Novel Biological Activities from this compound Derivatives (Excluding Clinical Data)
Chiral epoxides are versatile intermediates in the synthesis of a wide array of biologically active molecules. atlasofscience.orgresearchgate.netresearchgate.net The unique structure of this compound, with its chiral epoxide and terminal double bond, allows for the synthesis of a diverse library of derivatives with potential biological activities.
The epoxide ring can be opened by various nucleophiles to introduce different functional groups, leading to the formation of chiral diols, amino alcohols, and ethers. researchgate.net These products can serve as key intermediates for the synthesis of natural products and their analogues. researchgate.netmdpi.com The terminal alkene can be further functionalized through reactions such as hydroboration-oxidation, dihydroxylation, or metathesis, expanding the structural diversity of the resulting molecules. The exploration of these derivatives for activities such as antimicrobial, antifungal, or cytotoxic properties in preclinical studies could uncover new therapeutic leads. researchgate.net
Development of Advanced Functional Materials and Nanomaterials from this Chiral Precursor
The chiral nature of this compound makes it an attractive precursor for the development of advanced functional materials. The stereochemistry of the epoxide can be transferred to polymeric structures, leading to the synthesis of isotactic-enriched polyethers with specific physical and chemical properties. rsc.org The ring-opening polymerization of chiral epoxides can be catalyzed by organocatalysts, offering a metal-free route to these materials. rsc.org
Furthermore, the terminal double bond allows for the incorporation of this compound into polymers through addition or metathesis polymerization. The resulting polymers would possess chiral epoxide side chains, which could be further modified to create functional materials for applications in chiral chromatography, asymmetric catalysis, or as specialty polymer additives.
In the realm of nanomaterials, this compound can be used to functionalize the surface of nanoparticles, introducing chirality and a reactive handle for further chemical modifications. nih.gov For instance, it could be grafted onto silica or metal oxide nanoparticles to create chiral stationary phases for enantioselective separations or as chiral ligands for heterogeneous catalysis. researchgate.net
| Material Class | Synthetic Strategy | Potential Applications |
| Chiral Polymers | Ring-opening polymerization of the epoxide. | Chiral stationary phases, specialty plastics, biodegradable materials. |
| Addition polymerization of the alkene. | Functional coatings, chiral sensors. | |
| Functionalized Nanomaterials | Surface modification of nanoparticles. | Heterogeneous asymmetric catalysis, enantioselective separation media. |
Q & A
Q. What advanced statistical methods are recommended for analyzing enantioselectivity data?
- Methodological Answer : Use multivariate regression to correlate ee with reaction variables (catalyst type, temperature). Principal Component Analysis (PCA) can identify dominant factors affecting stereoselectivity. Report confidence intervals (±2σ) to quantify uncertainty in chiral GC measurements .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 154.25 g/mol | |
| Density | 0.839–0.842 g/mL (25°C) | |
| Boiling Point | 60–62°C at 15 mmHg | |
| Flash Point | 99–173°F (37–78°C) | |
| Enantiomeric Purity | >97% (via chiral GC) |
Q. Table 2. Common Analytical Techniques for Epoxide Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| GC-FID | Purity assessment | Retention time matching |
| NMR | Structural confirmation | δ 3.1–3.5 ppm (epoxide H) |
| IR | Functional group analysis | 1250 cm⁻¹ (C-O stretch) |
| MS | Molecular weight verification | m/z 154.25 (C₁₀H₁₈O⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
